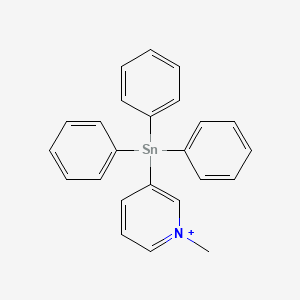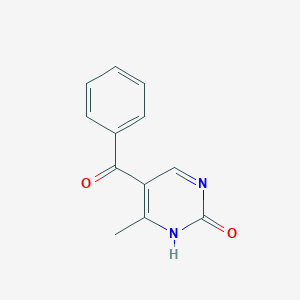
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 2,6-dimethylphenyl groups and a morpholin-4-yl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form 2,6-dimethylphenyl phosphoryl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate include other organophosphorus compounds such as:
- Dimethyl (morpholin-4-yl)phosphonate
- Bis(3,5-dimethylphenyl)phosphine
- Glyoxal-bis(2,6-dimethylphenyl)diimine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenyl and morpholinyl groups attached to the phosphonate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to material science .
Properties
CAS No. |
113088-99-6 |
|---|---|
Molecular Formula |
C20H26NO4P |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-bis(2,6-dimethylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C20H26NO4P/c1-15-7-5-8-16(2)19(15)24-26(22,21-11-13-23-14-12-21)25-20-17(3)9-6-10-18(20)4/h5-10H,11-14H2,1-4H3 |
InChI Key |
PYLCVQBUSWGJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(N2CCOCC2)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)







![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

